molecular formula C7H3BrCl2O2 B2665699 3-Bromo-2,5-dichlorobenzoic acid CAS No. 855202-79-8

3-Bromo-2,5-dichlorobenzoic acid

Cat. No.: B2665699
CAS No.: 855202-79-8
M. Wt: 269.9
InChI Key: WUZLROIBULTHKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-2,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination in the presence of a bromination reagent and a catalyst to form this compound . Another method involves the bromination of 2,5-dichlorobenzoic acid using bromine and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as mixing the reactants, maintaining specific temperatures, and using catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different carboxylic acid derivatives .

Scientific Research Applications

3-Bromo-2,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the benzene ring influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,4-dichlorobenzoic acid
  • 3-Bromo-2-chlorobenzoic acid
  • 2,5-Dichlorobenzoic acid

Uniqueness

3-Bromo-2,5-dichlorobenzoic acid is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-bromo-2,5-dichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLROIBULTHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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